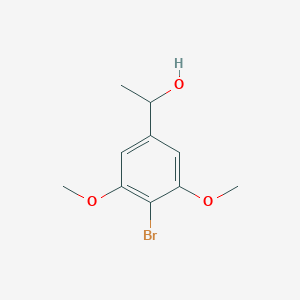
1-(4-Bromo-3,5-dimethoxyphenyl)ethanol
Cat. No. B8515719
M. Wt: 261.11 g/mol
InChI Key: NFAFYRMVZKHWBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08530504B2
Procedure details


To a solution of (4-bromo-3,5-dimethoxyphenyl)methanol (14.5 g, 58.7 mmol) in dichloroethane (100 ml) and toluene (140 mL) was added manganese dioxide (25.5 g, 294 mmol) and the mixture was stirred at 80° C. for three hours. After the reaction was completed, the mixture was filtered with Celite and the solvent was distilled off under reduced pressure to obtain a crude compound. To a tetrahydrofuran (153 mL) solution of the crude compound (13.8 g, 56.3 mmol) was added dropwise 1.04M methyllithium (59.5 mL, 61.9 mmol) at −78° C., and the mixture was stirred for four hours. After the reaction was completed, a saturated aqueous solution of ammonium chloride was added to the reaction mixture, which was extracted with ethyl acetate, and dried over anhydrous magnesium sulfate, and the solvent was then distilled off under reduced pressure. The residue was purified by silica gel column chromatography (n-heptane/ethyl acetate: 4/1 then 1/1) to obtain the title compound (11.4 g, 43.7 mmol).





[Compound]
Name
crude compound
Quantity
13.8 g
Type
reactant
Reaction Step Two



Name
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([CH2:10][OH:11])=[CH:4][C:3]=1[O:12][CH3:13].O1CCC[CH2:15]1.C[Li].[Cl-].[NH4+]>ClC(Cl)C.C1(C)C=CC=CC=1.[O-2].[O-2].[Mn+4]>[Br:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([CH:10]([OH:11])[CH3:15])=[CH:4][C:3]=1[O:12][CH3:13] |f:3.4,7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
14.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(C=C1OC)CO)OC
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC(C)Cl
|
|
Name
|
|
|
Quantity
|
140 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
25.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Step Two
|
Name
|
|
|
Quantity
|
153 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
[Compound]
|
Name
|
crude compound
|
|
Quantity
|
13.8 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
59.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Li]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 80° C. for three hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered with Celite
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a crude compound
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for four hours
|
|
Duration
|
4 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was then distilled off under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel column chromatography (n-heptane/ethyl acetate
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C=C(C=C1OC)C(C)O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 43.7 mmol | |
| AMOUNT: MASS | 11.4 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
